molecular formula C25H19ClN2 B3035542 5-(3-Chlorophenyl)-3-(2-naphthyl)-1-phenyl-2-pyrazoline CAS No. 329779-78-4

5-(3-Chlorophenyl)-3-(2-naphthyl)-1-phenyl-2-pyrazoline

Cat. No.: B3035542
CAS No.: 329779-78-4
M. Wt: 382.9 g/mol
InChI Key: CIELYSQVXXJVBF-UHFFFAOYSA-N
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Description

5-(3-Chlorophenyl)-3-(2-naphthyl)-1-phenyl-2-pyrazoline is a synthetic organic compound that belongs to the class of pyrazolines Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a chlorophenyl group, a naphthyl group, and a phenyl group attached to the pyrazoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chlorophenyl)-3-(2-naphthyl)-1-phenyl-2-pyrazoline typically involves the reaction of chalcones with hydrazine hydrate. Chalcones are α,β-unsaturated ketones that serve as key intermediates in the synthesis of pyrazolines. The reaction proceeds through the following steps:

    Preparation of Chalcone: The chalcone is synthesized by the Claisen-Schmidt condensation of 3-chlorobenzaldehyde and 2-acetylnaphthalene in the presence of a base such as sodium hydroxide or potassium hydroxide.

    Cyclization with Hydrazine Hydrate: The chalcone is then reacted with hydrazine hydrate under reflux conditions to form the pyrazoline ring. The reaction is typically carried out in ethanol or another suitable solvent.

Industrial Production Methods

While the laboratory synthesis of this compound is well-documented, industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

5-(3-Chlorophenyl)-3-(2-naphthyl)-1-phenyl-2-pyrazoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyrazoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Pyrazole derivatives.

    Reduction: Dihydropyrazoline derivatives.

    Substitution: Various substituted pyrazoline derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has shown potential as an antimicrobial and antifungal agent, inhibiting the growth of various pathogens.

    Medicine: Research has indicated that the compound may possess anti-inflammatory and anticancer properties, making it a candidate for drug development.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical sensors.

Mechanism of Action

The mechanism of action of 5-(3-Chlorophenyl)-3-(2-naphthyl)-1-phenyl-2-pyrazoline involves its interaction with specific molecular targets and pathways:

    Antimicrobial Activity: The compound disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death.

    Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

    Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    5-(3-Chlorophenyl)-3-(2-naphthyl)-1-phenyl-2-pyrazole: A structurally similar compound with a pyrazole ring instead of a pyrazoline ring.

    5-(3-Chlorophenyl)-3-(2-naphthyl)-1-phenyl-2-isoxazoline: Contains an isoxazoline ring, differing in the heterocyclic structure.

Uniqueness

5-(3-Chlorophenyl)-3-(2-naphthyl)-1-phenyl-2-pyrazoline is unique due to its specific combination of functional groups and the pyrazoline ring structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-(3-chlorophenyl)-5-naphthalen-2-yl-2-phenyl-3,4-dihydropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19ClN2/c26-22-10-6-9-21(16-22)25-17-24(27-28(25)23-11-2-1-3-12-23)20-14-13-18-7-4-5-8-19(18)15-20/h1-16,25H,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIELYSQVXXJVBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC3=CC=CC=C3C=C2)C4=CC=CC=C4)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301153704
Record name 5-(3-Chlorophenyl)-4,5-dihydro-3-(2-naphthalenyl)-1-phenyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301153704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329779-78-4
Record name 5-(3-Chlorophenyl)-4,5-dihydro-3-(2-naphthalenyl)-1-phenyl-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=329779-78-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(3-Chlorophenyl)-4,5-dihydro-3-(2-naphthalenyl)-1-phenyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301153704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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